1-Tert-butyl-3-(3,4-dichlorophenyl)urea

Catalog No.
S12424629
CAS No.
5006-91-7
M.F
C11H14Cl2N2O
M. Wt
261.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Tert-butyl-3-(3,4-dichlorophenyl)urea

CAS Number

5006-91-7

Product Name

1-Tert-butyl-3-(3,4-dichlorophenyl)urea

IUPAC Name

1-tert-butyl-3-(3,4-dichlorophenyl)urea

Molecular Formula

C11H14Cl2N2O

Molecular Weight

261.14 g/mol

InChI

InChI=1S/C11H14Cl2N2O/c1-11(2,3)15-10(16)14-7-4-5-8(12)9(13)6-7/h4-6H,1-3H3,(H2,14,15,16)

InChI Key

SXZSYOSKRUBGFH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC(=O)NC1=CC(=C(C=C1)Cl)Cl

1-Tert-butyl-3-(3,4-dichlorophenyl)urea is an organic compound characterized by its urea functional group and a tert-butyl substituent. Its molecular formula is C12H16Cl2N2OC_{12}H_{16}Cl_{2}N_{2}O and it possesses a molecular weight of approximately 275.17 g/mol. The compound features a dichlorophenyl moiety, which contributes to its chemical reactivity and biological activity. This compound is also known by various names, including Neburon and 1-butyl-3-(3,4-dichlorophenyl)-1-methylurea, reflecting its structural variations and applications in different fields .

The primary reactions involving 1-tert-butyl-3-(3,4-dichlorophenyl)urea typically include nucleophilic substitutions and hydrolysis. The urea group can participate in various reactions due to its electrophilic nature, allowing for the formation of derivatives through reactions with amines or alcohols. Additionally, the dichlorophenyl group can undergo electrophilic aromatic substitution, making the compound versatile for further chemical modifications .

1-Tert-butyl-3-(3,4-dichlorophenyl)urea exhibits notable biological activity, particularly as an herbicide. It acts by inhibiting specific metabolic pathways in plants, leading to growth cessation. Its mechanism of action involves interference with photosynthesis and other vital processes in target species. Furthermore, studies have indicated potential applications in pharmaceuticals due to its ability to interact with various biological targets, suggesting a broader scope for therapeutic uses .

The synthesis of 1-tert-butyl-3-(3,4-dichlorophenyl)urea can be achieved through several methods:

  • Direct Urea Formation: This method involves reacting tert-butyl isocyanate with 3,4-dichlorobenzene amine under controlled conditions.
  • Substitution Reactions: Starting from suitable precursors such as tert-butyl chloride and 3,4-dichlorophenol, followed by urea formation through condensation reactions.
  • Column Chromatography: Post-synthesis purification often employs column chromatography to isolate the desired product from reaction mixtures .

1-Tert-butyl-3-(3,4-dichlorophenyl)urea finds applications primarily in agriculture as an herbicide. Its efficacy against various weeds makes it valuable in crop management strategies. Beyond agriculture, its potential pharmaceutical applications are being explored, particularly in drug design where its structural properties can be leveraged to develop new therapeutic agents .

Interaction studies of 1-tert-butyl-3-(3,4-dichlorophenyl)urea have focused on its binding affinity with various enzymes and receptors. Molecular docking studies suggest that the compound forms significant hydrogen bonds with active sites of target proteins, enhancing its biological activity. These interactions are crucial for understanding the compound's mechanism of action and optimizing its efficacy in both agricultural and medicinal contexts .

Several compounds share structural similarities with 1-tert-butyl-3-(3,4-dichlorophenyl)urea. Below is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
1-(3,4-Dichlorophenyl)-3-methylureaContains a methyl group instead of a tert-butyl groupLess sterically hindered than 1-tert-butyl-3-(3,4-dichlorophenyl)urea
1-(tert-butyl)-3-(2,4-dimethylphenyl)ureaSubstituted phenyl ringExhibits different herbicidal properties due to altered sterics
1-(tert-butyl)-3-(phenyl)ureaSimple phenyl substituentLacks the dichloro substitution which affects biological activity
1-(tert-butyl)-3-(chlorophenyl)ureaContains only one chlorine atomReduced activity compared to the dichloro variant

These comparisons underscore the unique structural characteristics of 1-tert-butyl-3-(3,4-dichlorophenyl)urea that contribute to its specific biological activities and applications in agriculture and potentially medicine .

Systematic Naming and Structural Formula

1-Tert-butyl-3-(3,4-dichlorophenyl)urea is systematically named according to IUPAC conventions as N-(tert-butyl)-N'-(3,4-dichlorophenyl)urea. Its molecular formula is C11H14Cl2N2O, with a molecular weight of 261.15 g/mol. The structure comprises a urea backbone (-NH-C(=O)-NH-) flanked by a tert-butyl group and a 3,4-dichlorophenyl ring (Fig. 1). The tert-butyl moiety introduces steric bulk, while the dichlorophenyl group contributes electron-withdrawing effects and lipophilicity.

Spectroscopic Identifiers

  • 1H NMR: The tert-butyl protons resonate as a singlet at δ ~1.3 ppm, while aromatic protons on the dichlorophenyl ring appear as multiplets between δ 7.2–7.6 ppm. Urea NH protons typically exhibit broad signals at δ ~8–10 ppm.
  • IR Spectroscopy: Key absorptions include the urea C=O stretch (~1640–1680 cm-1) and N-H stretches (~3200–3400 cm-1).
  • Mass Spectrometry: ESI-MS analysis shows a molecular ion peak at m/z 261.1 ([M+H]+).

XLogP3

3.9

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

260.0483185 g/mol

Monoisotopic Mass

260.0483185 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-09-2024

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